molecular formula C19H21N5O B5651738 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one

Cat. No.: B5651738
M. Wt: 335.4 g/mol
InChI Key: MVACBXLBWITZAY-CVEARBPZSA-N
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Description

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the benzotriazole group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Benzotriazole Derivatives: Compounds with the benzotriazole moiety but different functional groups.

Uniqueness

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(benzotriazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-16-13-23(12-15(16)14-6-2-1-3-7-14)19(25)10-11-24-18-9-5-4-8-17(18)21-22-24/h1-9,15-16H,10-13,20H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVACBXLBWITZAY-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCN2C3=CC=CC=C3N=N2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)CCN2C3=CC=CC=C3N=N2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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